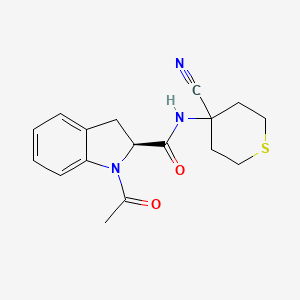
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
Description
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is a complex organic compound that features a dihydroindole core, an acetyl group, and a cyanothianyl substituent
Properties
IUPAC Name |
(2S)-1-acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)20-14-5-3-2-4-13(14)10-15(20)16(22)19-17(11-18)6-8-23-9-7-17/h2-5,15H,6-10H2,1H3,(H,19,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDWVNCDHDOGN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide typically involves multiple steps:
Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Cyanothianyl Group: The cyanothianyl group is attached through a nucleophilic substitution reaction, where a suitable thiane derivative reacts with the dihydroindole intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiane moieties.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety.
Substitution: The cyanothianyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole and thiane rings.
Reduction: Reduced forms of the acetyl group, potentially leading to alcohols.
Substitution: Substituted derivatives where the cyanothianyl group is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
- This compound
Uniqueness:
- Structural Features: The presence of both the dihydroindole core and the cyanothianyl group makes this compound unique.
- Reactivity: Its specific reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


